molecular formula C10H17NSi B6310146 N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine CAS No. 1858241-49-2

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine

Cat. No.: B6310146
CAS No.: 1858241-49-2
M. Wt: 179.33 g/mol
InChI Key: HDLAEDLUXSWNIR-UHFFFAOYSA-N
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Description

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine: is an organosilicon compound that features both cyclopentadienyl and allyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine typically involves the reaction of cyclopentadienyl lithium with dimethylchlorosilane, followed by the addition of allylamine. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

    Catalysts: None required, but inert atmosphere (e.g., nitrogen or argon) is often used to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organosilicon chemistry would apply, including the use of large-scale reactors and stringent control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Substitution: The silicon atom can participate in substitution reactions, where the cyclopentadienyl or allyl groups are replaced by other functional groups.

    Polymerization: The allyl group can undergo polymerization reactions to form polymers or copolymers.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Substitution: Halogenated derivatives or other substituted organosilicon compounds.

    Polymerization: Polymers or copolymers with varying properties depending on the monomers used.

Scientific Research Applications

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and materials.

    Materials Science: Employed in the development of novel polymers and copolymers with unique properties.

    Biology and Medicine:

    Industry: Utilized in the production of specialized coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine involves its ability to form stable complexes with various metal ions and participate in catalytic cycles. The cyclopentadienyl group can coordinate with metal centers, while the allyl group can undergo various transformations, making it a versatile ligand in organometallic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopentadienylmethylsilyl)-N-(allyl)amine
  • N-(Cyclopentadienyldimethylsilyl)-N-(methyl)amine
  • N-(Cyclopentadienyldimethylsilyl)-N-(propyl)amine

Uniqueness

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine is unique due to the presence of both cyclopentadienyl and allyl groups, which confer distinct reactivity and coordination properties. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler organosilicon compounds.

Properties

IUPAC Name

N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-4-9-11-12(2,3)10-7-5-6-8-10/h4-8,10-11H,1,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAEDLUXSWNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C=CC=C1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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